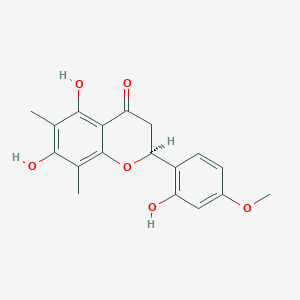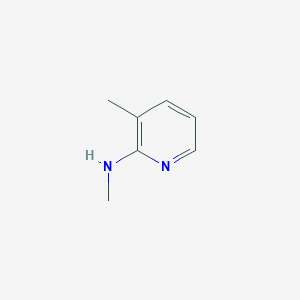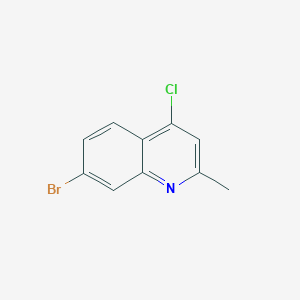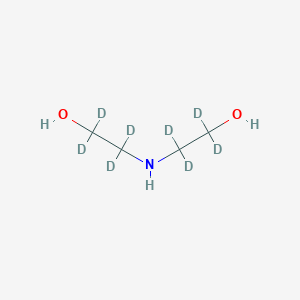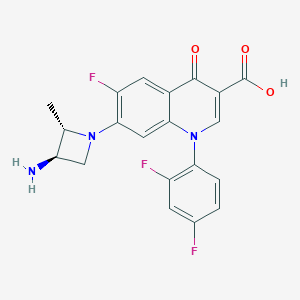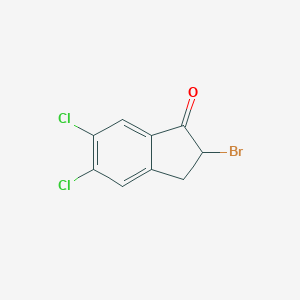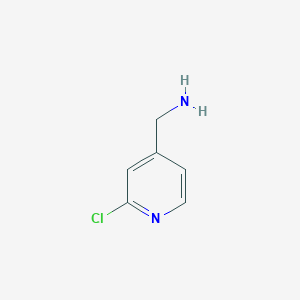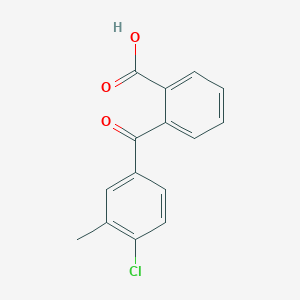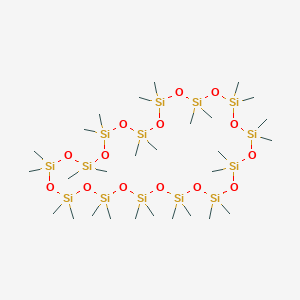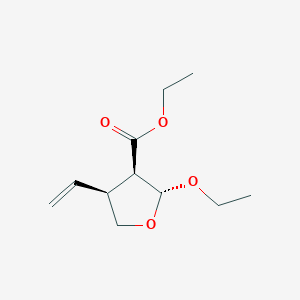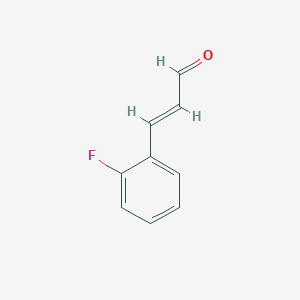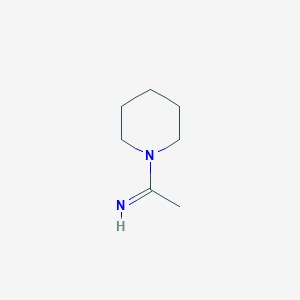
1-(Piperidin-1-yl)ethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Piperidin-1-yl)ethanimine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms this compound is characterized by the presence of a piperidine ring attached to an ethanimine group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Piperidin-1-yl)ethanimine can be synthesized through several methods. One common approach involves the reaction of piperidine with an appropriate ethanimine precursor under controlled conditions. The reaction typically requires a catalyst and may involve steps such as cyclization and reduction. For instance, phenylsilane can be used to promote the formation and reduction of imine, initiating cyclization and reducing the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination of amino alcohols with thionyl chloride (SOCl2), followed by cyclization and reduction .
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-1-yl)ethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, often involving hydrogenation.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium (Pd) or platinum (Pt) catalyst.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds.
Scientific Research Applications
1-(Piperidin-1-yl)ethanimine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Piperidin-1-yl)ethanimine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
1-(Piperidin-1-yl)ethanimine can be compared with other similar compounds, such as:
Piperidine: A basic six-membered heterocyclic amine with similar structural features but lacking the ethanimine group.
Pyridine: A six-membered aromatic heterocycle with one nitrogen atom, differing in its aromaticity and chemical properties.
Piperazine: A six-membered heterocyclic compound with two nitrogen atoms, used in various pharmaceutical applications.
Uniqueness: this compound is unique due to its specific combination of a piperidine ring and an ethanimine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and industrial processes.
Properties
CAS No. |
153558-50-0 |
|---|---|
Molecular Formula |
C7H14N2 |
Molecular Weight |
126.2 g/mol |
IUPAC Name |
1-piperidin-1-ylethanimine |
InChI |
InChI=1S/C7H14N2/c1-7(8)9-5-3-2-4-6-9/h8H,2-6H2,1H3 |
InChI Key |
SHPVKLYHXZHYNJ-UHFFFAOYSA-N |
SMILES |
CC(=N)N1CCCCC1 |
Canonical SMILES |
CC(=N)N1CCCCC1 |
Synonyms |
Piperidine, 1-(1-iminoethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



